molecular formula C11H12O3 B14508164 1,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-yl prop-2-enoate CAS No. 62940-12-9

1,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-yl prop-2-enoate

Cat. No.: B14508164
CAS No.: 62940-12-9
M. Wt: 192.21 g/mol
InChI Key: CQAGIHRGGMQGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-yl prop-2-enoate is an organic compound with a unique structure that includes a cyclohexadienone ring substituted with methyl groups and a prop-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-yl prop-2-enoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a cyclohexadienone derivative with a prop-2-enoate ester in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-yl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-yl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-yl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .

Properties

CAS No.

62940-12-9

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(1,5-dimethyl-6-oxocyclohexa-2,4-dien-1-yl) prop-2-enoate

InChI

InChI=1S/C11H12O3/c1-4-9(12)14-11(3)7-5-6-8(2)10(11)13/h4-7H,1H2,2-3H3

InChI Key

CQAGIHRGGMQGIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC(C1=O)(C)OC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.